Magaratensin
Overview
Description
Magaratensin is a neurotensin-related peptide derived from the skin of Rana margarate. It is known for its significant biological activities and has been the subject of various scientific studies due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magaratensin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and use .
Chemical Reactions Analysis
Types of Reactions: Magaratensin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues within the peptide, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce specific amino acid substitutions.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Magaratensin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in cell signaling and interaction with neurotensin receptors.
Medicine: Explored for its potential therapeutic effects in neurological disorders and as a tool for drug delivery.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Magaratensin exerts its effects by binding to neurotensin receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include neurotensin receptor 1 (NTR1) and neurotensin receptor 2 (NTR2). The activation of these receptors results in the modulation of calcium ion channels, influencing neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Neurotensin: A peptide that shares structural similarities with Magaratensin and binds to the same receptors.
Neuromedin N: Another neurotensin-related peptide with overlapping biological activities.
Uniqueness: this compound is unique due to its specific amino acid sequence and its origin from the skin of Rana margarate. This distinct source and sequence confer unique biological properties and potential therapeutic applications that differentiate it from other neurotensin-related peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83N15O15/c1-5-29(4)43(50(80)66-37(22-28(2)3)46(76)64-39(24-31-26-58-27-60-31)47(77)63-36(52(82)83)17-18-41(70)71)67-48(78)38(23-30-13-15-32(69)16-14-30)65-49(79)40-12-9-21-68(40)51(81)35(11-8-20-59-53(56)57)62-45(75)34(10-6-7-19-54)61-44(74)33(55)25-42(72)73/h13-16,26-29,33-40,43,69H,5-12,17-25,54-55H2,1-4H3,(H,58,60)(H,61,74)(H,62,75)(H,63,77)(H,64,76)(H,65,79)(H,66,80)(H,67,78)(H,70,71)(H,72,73)(H,82,83)(H4,56,57,59)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTINNCXBQYZRQ-CSCXCSGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83N15O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160392 | |
Record name | Magaratensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1170.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137915-11-8 | |
Record name | Magaratensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magaratensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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